rac Zearalenone-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

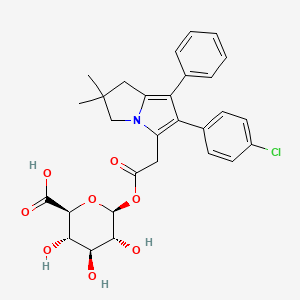

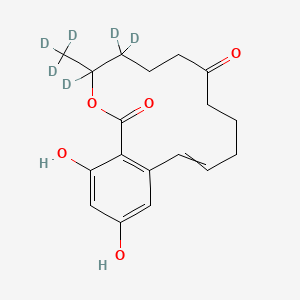

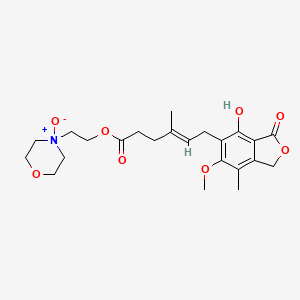

“rac Zearalenone-d6” is an estrogenic mycotoxin produced by Fusarium fungi, commonly found in grains . It belongs to a group of compounds known as resorcylic acid lactones .

Molecular Structure Analysis

The molecular formula of “this compound” is C18H16D6O5 . It’s a deuterium-labeled version of zearalenone .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 324.4 g/mol . It’s a weakly polar compound in the form of white crystals . Although it is insoluble in water, it dissolves well in various alkaline solutions such as benzene, acetonitrile, acetone, or alcohols .Wissenschaftliche Forschungsanwendungen

Zearalenone (ZEA) exposure negatively impacts the reproductive function in mammals, acting as an environmental estrogen. It inhibits the meiotic progression of female germ cells, increases DNA double-strand breaks, and affects primordial follicle assembly in mice (Liu et al., 2017).

Radish extract (Raphanus sativus) has been shown to protect against oxidative stress induced by ZEA in Balb/c mice. The study found that radish extract improved the antioxidant status and protected liver and kidney histology from ZEA toxicity (Salah-Abbès et al., 2008).

Another study on ZEA-induced immunotoxicity in mice revealed that Tunisian radish extract could mitigate immune system disorders caused by ZEA exposure, indicating its protective role against ZEA's immunological impacts (Salah-Abbès et al., 2008).

Zearalenone's role in biosynthetic pathways was investigated, focusing on its macrocyclizing thioesterase enzymes. This study contributes to the understanding of the evolution and biochemical properties of ZEA and related compounds (Heberlig et al., 2014).

Zearalenone has been shown to influence cell cycle progression in estrogen receptor–positive human breast carcinoma cells, suggesting a potential role in breast cancer tumorigenesis. This highlights the need for further investigation into ZEA's impact on cancer development (Ahamed et al., 2001).

ZEA exposure impairs genomic stability in porcine follicular granulosa cells, inhibiting cell growth and inducing apoptosis. This study provides insights into the genotoxic effects of ZEA on ovarian somatic cells (Liu et al., 2018).

Wirkmechanismus

Target of Action

Rac Zearalenone-d6, also known as 4,5,5-Trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione, is a deuterated compound of Zearalenone . The primary target of Zearalenone and its derivatives is the estrogen receptor . It exhibits distinct estrogenic and anabolic properties in several animal species .

Mode of Action

Zearalenone and its derivatives, including this compound, act as agonists to the estrogen receptor . This means they bind to the receptor and activate it, mimicking the action of the body’s natural estrogens .

Biochemical Pathways

Zearalenone is biosynthesized from the acetate-polymalonate pathway leading to a nonaketide precursor, which then undergoes different cyclizations and modifications .

Pharmacokinetics

It’s known that deuterated compounds can potentially affect the pharmacokinetic and metabolic profiles of drugs . Deuterium substitution can improve the metabolic stability of a compound, potentially enhancing its bioavailability .

Result of Action

The activation of the estrogen receptor by Zearalenone and its derivatives can lead to various physiological effects, particularly on the reproductive system . It can cause precocious development of mammae and other estrogenic effects in young gilts .

Action Environment

The action of this compound, like other mycotoxins, can be influenced by various environmental factors. It’s known that Zearalenone is heat stable and can withstand during storage, milling, cooking, and other processing steps .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

It is known that Zearalenone, the non-deuterated form of this compound, can be transformed into non-estrogenic compounds by two novel recombinant lactonases from the genus Gliocladium . These enzymes, ZHDR52 and ZHDP83, can degrade Zearalenone and its toxic derivatives, α/β-zearalanol and α/β-zearalenol .

Cellular Effects

Zearalenone, its non-deuterated counterpart, is known to have estrogenic activity in various animals, including pigs, cattle, and sheep . This suggests that “rac Zearalenone-d6” may also interact with estrogen receptors and influence cellular processes related to estrogen signaling.

Molecular Mechanism

The non-deuterated form, Zearalenone, is known to bind to estrogen receptors, exerting its effects through this interaction . It is plausible that “this compound” may have a similar mechanism of action.

Dosage Effects in Animal Models

The effects of different dosages of “this compound” in animal models are not currently known. Zearalenone, its non-deuterated counterpart, is known to have estrogenic activity in various animals, suggesting that dosage effects could be similar .

Metabolic Pathways

Zearalenone, the non-deuterated form of this compound, can be degraded by the enzymes ZHDR52 and ZHDP83 .

Eigenschaften

IUPAC Name |

4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/i1D3,6D2,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMQEIFVQACCCH-ZJAMSSKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)OC1([2H])C([2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-benzyl-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)indol-5-yl]-N-methylethanesulfonamide](/img/structure/B563835.png)

![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2](/img/structure/B563838.png)